

Application Notes and Protocols for Detecting Protein Succinylation Changes by Western Blot

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Compound of Interest

Compound Name: Sirtuin modulator 5

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Introduction

Protein succinylation is a dynamic post-translational modification (PTM) where a succinyl group is added to a lysine residue. This modification is crucial in regulating various cellular processes, including metabolism and gene expression. The addition of the succinyl group neutralizes the positive charge of the lysine residue and introduces a larger structural moiety, which can significantly alter protein structure and function. Dysregulation of protein succinylation has been implicated in several diseases, making it an important area of investigation for therapeutic development. Western blotting with pan-specific anti-succinyl-lysine antibodies is a widely used technique to detect global changes in protein succinylation. This document provides a detailed protocol for this application.

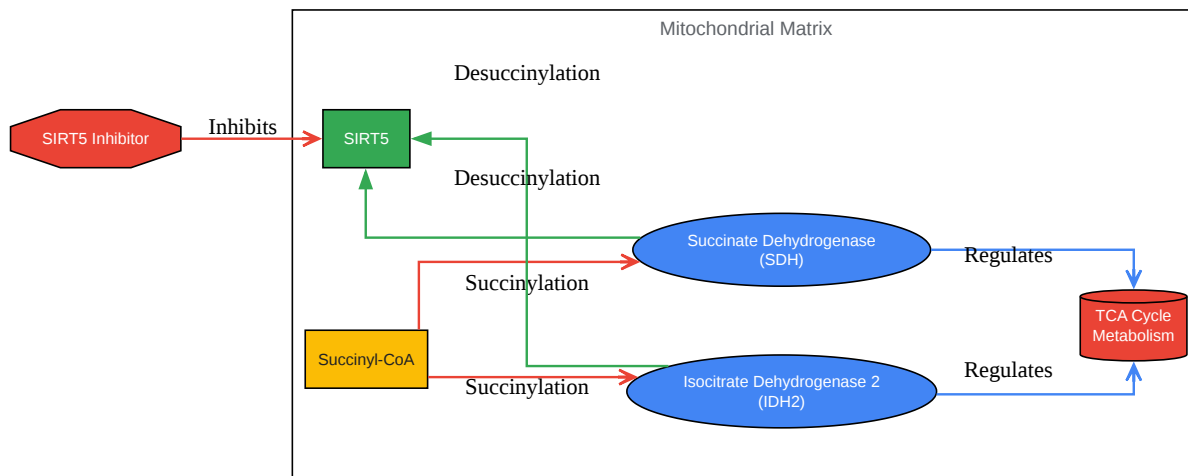
Data Presentation

The following table summarizes quantitative data from a study on the effect of SIRT5, a known desuccinylase, on protein succinylation in various mouse tissues. The data demonstrates the significant increase in global protein succinylation in SIRT5 knockout (KO) mice compared to wild-type (WT) controls, as detected by Western blot.^{[1][2][3][4]}

Tissue	Genotype	Relative Succinylation Level (Fold Change vs. WT)	Reference
Heart	WT	1.0	[1] [2] [3] [4]
Heart	SIRT5 KO	8.37 (average)	[1] [2] [3] [4]
Liver	WT	1.0	[5]
Liver	SIRT5 KO	Increased	[5]
Kidney	WT	1.0	[5]
Kidney	SIRT5 KO	Increased	[5]
Brain	WT	1.0	[5]
Brain	SIRT5 KO	Increased	[5]
Lung	WT	1.0	[5]
Lung	SIRT5 KO	Increased	[5]
Pancreas	WT	1.0	[5]
Pancreas	SIRT5 KO	Increased	[5]

Signaling Pathway: Regulation of TCA Cycle by SIRT5-mediated Desuccinylation

SIRT5 is a key enzyme that removes succinyl groups from proteins, a process known as desuccinylation.[\[6\]](#) In the mitochondria, SIRT5 plays a critical role in regulating the tricarboxylic acid (TCA) cycle by desuccinylating and modulating the activity of several key enzymes, such as isocitrate dehydrogenase 2 (IDH2) and succinate dehydrogenase (SDH).[\[7\]](#)[\[8\]](#) Inhibition or loss of SIRT5 leads to the hyper-succinylation of these enzymes, altering their activity and impacting cellular metabolism.[\[6\]](#)[\[8\]](#)

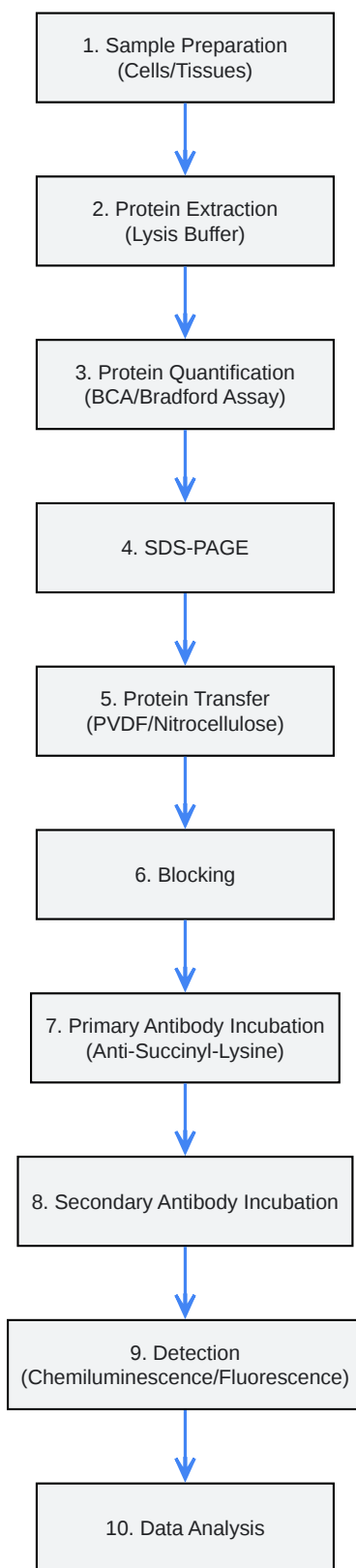


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Caption: Regulation of TCA cycle enzymes by SIRT5-mediated desuccinylation.

Experimental Workflow

The following diagram outlines the complete workflow for the Western blot analysis of protein succinylation, from sample preparation to data analysis.



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Caption: Western blot workflow for detecting protein succinylation.

Experimental Protocols

Materials and Reagents

a. Lysis Buffer (RIPA Buffer)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

- 50 mM Tris-HCl, pH 8.0
- 150 mM NaCl
- 1% NP-40 (or Triton X-100)
- 0.5% Sodium deoxycholate
- 0.1% SDS
- Protease and phosphatase inhibitors (add fresh before use)

b. SDS-PAGE Gels

- Precast or hand-casted polyacrylamide gels (percentage depends on the molecular weight of the protein of interest).

c. Running Buffer (1X)

- 25 mM Tris base
- 192 mM Glycine
- 0.1% SDS

d. Transfer Buffer (Towbin's Buffer)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

- 25 mM Tris base
- 192 mM Glycine
- 20% Methanol

e. Wash Buffer (TBS-T)[\[19\]](#)[\[20\]](#)[\[21\]](#)

- 20 mM Tris, pH 7.6

- 150 mM NaCl

- 0.1% Tween-20

f. Blocking Buffer[\[22\]](#)[\[23\]](#)[\[24\]](#)

- 5% non-fat dry milk in TBS-T

g. Antibodies

- Primary Antibody: Pan anti-succinyl-lysine antibody (e.g., PTM BIO, Cat# PTM-401).[\[25\]](#)[\[26\]](#)
Recommended dilution: 1:500 - 1:1000.
- Secondary Antibody: HRP-conjugated anti-rabbit IgG.

h. Detection Reagent

- Enhanced chemiluminescence (ECL) substrate.

Sample Preparation

a. Cell Culture[\[13\]](#)

- Wash cells with ice-cold PBS.
- Lyse cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.

b. Tissue Samples[\[13\]](#)

- Excise tissue and immediately flash-freeze in liquid nitrogen.

- Homogenize the frozen tissue in ice-cold RIPA buffer.
- Incubate on ice for 2 hours with constant agitation.
- Centrifuge at 14,000 x g for 20 minutes at 4°C.
- Collect the supernatant.

Protein Quantification

- Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
- Normalize all samples to the same protein concentration with lysis buffer.

SDS-PAGE and Protein Transfer

- Mix protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
- Load 20-50 µg of protein per lane onto an SDS-PAGE gel.
- Run the gel until the dye front reaches the bottom.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

Immunoblotting

- Block the membrane with 5% non-fat dry milk in TBS-T for 1 hour at room temperature.[\[22\]](#)
[\[24\]](#)
- Incubate the membrane with the pan anti-succinyl-lysine primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[\[27\]](#)
- Wash the membrane three times for 10 minutes each with TBS-T.
- Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBS-T.

Detection and Data Analysis

- Incubate the membrane with ECL substrate according to the manufacturer's instructions.
- Capture the chemiluminescent signal using a CCD camera or X-ray film.
- Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the succinylation signal to a loading control (e.g., β -actin or total protein stain like Ponceau S).

Mandatory Quality Control: Competition Assay

To ensure the specificity of the anti-succinyl-lysine antibody, a competition assay should be performed. This involves pre-incubating the primary antibody with a succinylated peptide to block its binding to the succinylated proteins on the membrane.

Protocol:

- Prepare two identical antibody solutions.
- To one solution, add a succinylated peptide antigen at a 10-fold molar excess to the antibody and incubate for 1 hour at room temperature.
- Run two identical Western blots. Incubate one with the "blocked" antibody and the other with the untreated antibody.
- A significant reduction or absence of the signal in the blot incubated with the blocked antibody confirms the specificity of the antibody for succinylated lysine residues.

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